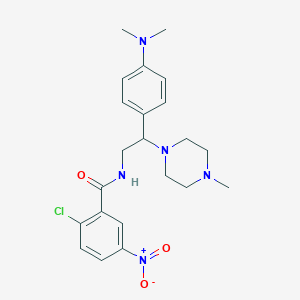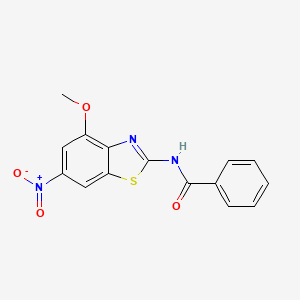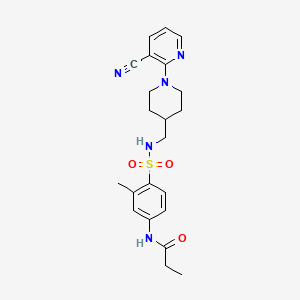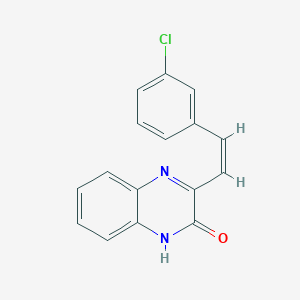![molecular formula C11H14FNO B2767476 [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol CAS No. 676147-04-9](/img/structure/B2767476.png)
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol, also known as FPM, is a chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. FPM is a member of the phenylmethanol family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves its interaction with the α7 nicotinic acetylcholine receptor. [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol binds to a specific site on the receptor, which enhances the receptor's sensitivity to acetylcholine. This results in an increase in the activity of the receptor, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has been shown to have a number of biochemical and physiological effects. It has been found to enhance the release of glutamate, which plays a crucial role in learning and memory processes. [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has also been shown to improve cognitive function and memory in animal models. Additionally, [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is its potential as a research tool for studying the α7 nicotinic acetylcholine receptor and its role in cognitive function and memory. [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations to using [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol in lab experiments. For example, [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol. One potential area of research is the development of more potent and selective α7 nicotinic acetylcholine receptor modulators based on the structure of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol. Additionally, [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its neuroprotective effects. Further research is needed to explore these potential applications of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol.
Métodos De Síntesis
The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves the reaction of 3-fluoro-4-nitrobenzaldehyde and pyrrolidine in the presence of a reducing agent. The reaction yields [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol as a white solid with a melting point of 103-105°C. The purity of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol can be increased through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has also been shown to enhance the release of glutamate, an important neurotransmitter involved in learning and memory processes.
Propiedades
IUPAC Name |
(3-fluoro-4-pyrrolidin-1-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPINRNTOEKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2767399.png)

![N-(2,4-dimethylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2767403.png)


![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2767412.png)


